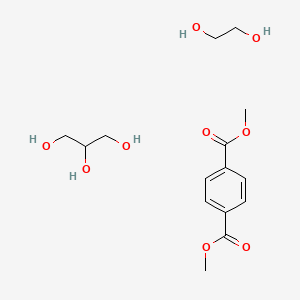
Zinc, butyliodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, butyliodo- is an organozinc compound that features a zinc atom bonded to a butyl group and an iodine atom. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc, butyliodo- can be synthesized through the reaction of butyl iodide with zinc metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as diethyl ether or tetrahydrofuran (THF). The general reaction is as follows: [ \text{Zn} + \text{C}_4\text{H}_9\text{I} \rightarrow \text{Zn(C}_4\text{H}_9\text{I)} ]
Industrial Production Methods
While specific industrial production methods for zinc, butyliodo- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Zinc, butyliodo- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the butyl group is replaced by another nucleophile.
Oxidation and Reduction: The zinc center can undergo oxidation-reduction reactions, although these are less common for organozinc compounds compared to other metals.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Solvents: Reactions are typically carried out in non-polar solvents like diethyl ether or THF to stabilize the organozinc compound.
Major Products
The major products of reactions involving zinc, butyliodo- depend on the specific reagents and conditions used. For example, reacting with a halide nucleophile might yield a butyl halide and a zinc halide byproduct.
Scientific Research Applications
Chemistry
In organic chemistry, zinc, butyliodo- is used as a reagent for carbon-carbon bond formation. It is particularly useful in the Negishi coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc compounds and organic halides.
Biology and Medicine
While direct applications in biology and medicine are limited, organozinc compounds like zinc, butyliodo- are studied for their potential in drug synthesis and development due to their ability to form complex organic molecules.
Industry
In the industrial sector, zinc, butyliodo- is used in the synthesis of fine chemicals and pharmaceuticals. Its role in facilitating carbon-carbon bond formation makes it valuable for producing complex organic compounds.
Mechanism of Action
The mechanism by which zinc, butyliodo- exerts its effects primarily involves the transfer of the butyl group to a target molecule. This transfer is facilitated by the zinc center, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Zinc, methyl-: Another organozinc compound with a methyl group instead of a butyl group.
Zinc, ethyliodo-: Similar to zinc, butyliodo- but with an ethyl group.
Zinc, phenyl-: Contains a phenyl group and is used in similar organic synthesis reactions.
Uniqueness
Zinc, butyliodo- is unique due to its specific reactivity profile, which is influenced by the butyl group. This makes it particularly useful in reactions where a longer carbon chain is desired, compared to shorter-chain organozinc compounds like zinc, methyl- or zinc, ethyliodo-.
Properties
CAS No. |
34219-54-0 |
|---|---|
Molecular Formula |
C4H9IZn |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
butane;iodozinc(1+) |
InChI |
InChI=1S/C4H9.HI.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
UOKUWSAVBUWZLV-UHFFFAOYSA-M |
Canonical SMILES |
CCC[CH2-].[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)


![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)

![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)


![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
